Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate
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Overview
Description
ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE is a complex organic compound that features a benzodioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole group is known for its presence in many biologically active molecules, which often exhibit a wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE typically involves multiple steps. One common method starts with the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate. This intermediate is then subjected to further reactions to introduce the amino and phenyl groups, ultimately yielding the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification steps such as column chromatography and recrystallization are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition can lead to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-(4-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
- N-Ethyl-1,3-benzodioxolylpentanamine
- Eutylone (β-keto-1,3-benzodioxolyl-N-ethylbutanamine)
Uniqueness
ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE is unique due to its specific structural features, such as the combination of a benzodioxole moiety with an amino phenyl acetate group. This unique structure contributes to its distinct pharmacological and chemical properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C20H21NO5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 2-[4-[[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino]phenyl]acetate |
InChI |
InChI=1S/C20H21NO5/c1-2-24-20(23)11-14-3-6-16(7-4-14)21-10-9-17(22)15-5-8-18-19(12-15)26-13-25-18/h3-8,12,21H,2,9-11,13H2,1H3 |
InChI Key |
ZHGRCJXQOMCQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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